molecular formula C13H13BrFN5O4S2 B1667119 Amisulbrom CAS No. 348635-87-0

Amisulbrom

Cat. No. B1667119
CAS RN: 348635-87-0
M. Wt: 466.3 g/mol
InChI Key: BREATYVWRHIPIY-UHFFFAOYSA-N
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Description

Amisulbrom is a sulfonamide fungicide . It is used to control oomycete diseases . The molecular formula of Amisulbrom is C13H13BrFN5O4S2 . It was developed by Nissan Chemical Industries Limited .


Synthesis Analysis

The synthesis of Amisulbrom involves the addition of absolute ethyl alcohol into the residual liquid, followed by evaporation of the residual water. Anhydrous ether-n-hexane is then added and stirred at room temperature for a period of time. After suction filtration and drying under reduced pressure, a crude product of the 2-oxocyclohexyl sodium sulfonate is obtained .


Physical And Chemical Properties Analysis

Amisulbrom has an average mass of 466.306 Da and a mono-isotopic mass of 464.957642 Da . It has a density of 1.9±0.1 g/cm3, a boiling point of 651.5±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.0 mmHg at 25°C .

Mechanism of Action

Target of Action

Amisulbrom is a quinone inside inhibitor (QiI) . It primarily targets the cytochrome bc1 complex of the mitochondrial respiratory chain . This complex plays a crucial role in cellular respiration, a process that generates energy for the cell .

Mode of Action

Amisulbrom acts by inhibiting the cytochrome bc1 complex . In oomycetes, amisulbrom restricts the development of zoosporangia and eliminates the mobile zoospores . This mode of action suggests that amisulbrom may also be effective against the zoospores and sporangia of P. brassicae, thereby helping to prevent both primary and secondary infections .

Biochemical Pathways

Amisulbrom’s inhibition of the cytochrome bc1 complex disrupts the electron transport chain, a key component of cellular respiration . This disruption prevents the cell from producing energy efficiently, leading to cell death .

Result of Action

Amisulbrom’s action results in significant cellular effects. For instance, in zebrafish embryos, exposure to amisulbrom caused disorders in the visual phototransduction system . It also led to phenotypic microphthalmia, dysregulation of gene transcription levels related to retinal cell layer differentiation, and increased retinal apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of amisulbrom. For example, amisulbrom is stable in acidic and neutral aqueous solutions at 25°C, while it quickly hydrolyzes with a half-life of 4.5 days at pH 9.0 and 25°C . Additionally, amisulbrom’s effectiveness can vary with different application rates and formulations .

Safety and Hazards

Amisulbrom is classified as causing serious eye irritation, suspected of causing cancer, and very toxic to aquatic life with long-lasting effects . It is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

3-(3-bromo-6-fluoro-2-methylindol-1-yl)sulfonyl-N,N-dimethyl-1,2,4-triazole-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrFN5O4S2/c1-8-12(14)10-5-4-9(15)6-11(10)20(8)25(21,22)13-16-7-19(17-13)26(23,24)18(2)3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREATYVWRHIPIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1S(=O)(=O)C3=NN(C=N3)S(=O)(=O)N(C)C)C=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrFN5O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058063
Record name Amisulbrom
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Molecular Weight

466.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In water, 0.11 g/L at 20 °C, pH 9, In hexane 0.2643; toluene 88.63; dichloromethane >250; acetone >250; ethyl acetate >250; methanol 10.11; octanol 2.599 (g/L at 20 °C)
Record name Amisulbrom
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Density

1.61 at 20 °C
Record name Amisulbrom
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Vapor Pressure

1.8X10-5 mPa /1.35X10-10 mm Hg/ at 25 °C
Record name Amisulbrom
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Mechanism of Action

Amisulbrom ... is an oomycete-specific fungicide which acts by inhibiting the mitochondrial respiration within the fungus target species.
Record name Amisulbrom
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Amisulbrom

Color/Form

Fine powder

CAS RN

348635-87-0
Record name Amisulbrom
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Record name Amisulbrom
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Record name amisulbrom (ISO); 3-(3-bromo-6-fluoro-2-methylindol-1-ylsulfonyl)-N,N-dimethyl-1H-1,2,4-triazole-1-sulfonamide
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Record name AMISULBROM
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Melting Point

128.6-130.0 °C
Record name Amisulbrom
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8031
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Amisulbrom?

A1: Amisulbrom is a quinone inside inhibitor (QiI) fungicide. [, , ] It acts by binding to the cytochrome bc1 complex (complex III) within the mitochondrial respiratory chain of oomycete fungi. [, , , ] This binding disrupts the electron transport chain, ultimately inhibiting cellular respiration and leading to fungal death. [, ]

Q2: How does the inhibition of the cytochrome bc1 complex by Amisulbrom affect fungi?

A2: By disrupting the electron transport chain, Amisulbrom inhibits the production of ATP, the primary energy source for cellular processes. [, ] This energy depletion disrupts vital fungal functions, leading to growth inhibition and eventually cell death. [, ]

Q3: Are there any specific downstream effects of Amisulbrom on fungal cells?

A3: Research suggests that Amisulbrom affects multiple fungal processes. Studies observed inhibited spore germination, reduced viability of spores, and abnormal germ tube development in Phytophthora litchii and Plasmopara viticola. [, , ] Additionally, studies on P. litchii noted the inhibition of cytochrome bc1 complex activity in the presence of specific mutations. [, ]

Q4: What is the molecular formula and weight of Amisulbrom?

A4: The molecular formula of Amisulbrom is C21H17BrN2O3S. Its molecular weight is 457.35 g/mol.

Q5: How stable is Amisulbrom under different storage conditions?

A5: A study showed that cucumber samples stored at -20°C experienced no significant loss of Amisulbrom. Storage at 4°C resulted in a 7.3–14.5% loss after 120 hours. Storage at 25°C led to a more significant reduction of 5.8–37.7%. [] This suggests that Amisulbrom is relatively stable at lower temperatures.

Q6: Does food processing affect Amisulbrom residue levels?

A6: Yes, various processing methods can affect Amisulbrom residues. Washing and cooking reduced levels by 5.5–50.9%, with higher temperatures and longer processing times leading to greater reductions. []

Q7: What is known about the structure-activity relationship of Amisulbrom and its analogs?

A7: Research suggests that specific structural modifications can influence the activity of Amisulbrom analogs. For instance, a study on P. litchii found that mutations leading to H15Y or G30E amino acid changes in the cytochrome b protein decreased the binding affinity of Amisulbrom. [] Another study identified a novel point mutation, S33L, in the cytochrome b protein, which conferred resistance to ametoctradin and increased sensitivity to Amisulbrom in P. litchii. [] This highlights the importance of specific structural features for Amisulbrom binding and activity.

Q8: Have any Amisulbrom analogs been developed with improved activity?

A8: Research exploring 1,2,4-triazole-1,3-disulfonamide derivatives as Amisulbrom analogs has shown promising results. Compound 1j exhibited comparable fungicidal activity to Amisulbrom against cucumber downy mildew while being more cost-effective to synthesize. [] This finding suggests the potential for developing novel fungicides inspired by the Amisulbrom scaffold.

Q9: Has resistance to Amisulbrom been observed in any fungal species?

A9: While dedicated studies on Amisulbrom resistance are limited in the provided papers, there is evidence of potential resistance mechanisms. A study on P. litchii indicated cross-resistance between Amisulbrom and cyazofamid, suggesting a possible shared mode of action or resistance mechanism. [] This highlights the need for further research to fully characterize Amisulbrom resistance and its implications for long-term disease management.

Q10: What is the role of alternative oxidase (AOX) in fungicide resistance?

A10: AOX is an alternative respiratory pathway that some fungi can utilize when their main respiratory chain is disrupted. [] In Plasmopara viticola, AOX-related mechanisms have been linked to resistance against complex III inhibitors, posing a challenge to their efficacy. [] This highlights the need to consider alternative respiratory pathways when developing and managing fungicides like Amisulbrom.

Q11: What analytical techniques are commonly used to quantify Amisulbrom residues in food samples?

A11: Several studies utilized a combination of modified QuEChERS extraction followed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for the analysis of Amisulbrom residues in various matrices, including cucumber and melon. [, , ]

Q12: What are the advantages of using HPLC-UVD/MS for Amisulbrom analysis?

A12: Studies highlighted the effectiveness of HPLC-UVD/MS for quantifying Amisulbrom residues in agricultural commodities like apple, green pepper, kimchi cabbage, potato, and hulled rice. [, ] This method provided sensitive and reproducible results with good recovery rates, making it suitable for routine analysis.

Q13: What is the environmental fate of Amisulbrom?

A13: While specific details are limited in the provided research, one study investigated the hydrolysis of Amisulbrom in buffer solutions and natural water samples. [] Further research is needed to fully understand its degradation pathway, persistence in the environment, and potential effects on ecosystems.

Q14: Are there any viable alternatives to Amisulbrom for controlling oomycete diseases?

A15: Yes, several other fungicides are used to control oomycete diseases. These include other QiI fungicides like ametoctradin, as well as fungicides with different modes of action, such as cyazofamid, dimethomorph, mandipropamid, mancozeb, metalaxyl, oxathiapiprolin and propamocarb. [, , , , ] The choice of fungicide depends on factors like the specific pathogen, crop, and resistance management strategies. []

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